Thieno[2,3-b]furan-5-carbaldehyde
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Overview
Description
Thieno[2,3-b]furan-5-carbaldehyde is a heterocyclic organic compound characterized by a fused ring structure containing sulfur and oxygen atoms
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves a one-pot reaction using palladium (Pd(PPh3)4) and copper(I) thiophene-2-carboxylate (CuTc) as catalysts, potassium phosphate (K3PO4·3H2O) as the base, and tert-butanol as the solvent. This method yields moderate to good results for various substrates.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Thieno[2,3-b]furan-5-carboxylic acid.
Reduction: Thieno[2,3-b]furan-5-methanol.
Substitution: Various substituted thieno[2,3-b]furans depending on the reagents used.
Scientific Research Applications
Thieno[2,3-b]furan-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It can be used in the study of biological systems and pathways.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Thieno[2,3-b]furan-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Thieno[3,2-b]furan-5-carbaldehyde: Similar structure but different positioning of sulfur and oxygen atoms.
2,3-Dihydrobenzofuran-5-carbaldehyde: A related compound with a benzene ring fused to a furan ring.
Properties
Molecular Formula |
C7H4O2S |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
thieno[2,3-b]furan-5-carbaldehyde |
InChI |
InChI=1S/C7H4O2S/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H |
InChI Key |
STVGQYVHOAHYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=C(S2)C=O |
Origin of Product |
United States |
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